molecular formula C18H22N2O2S B11594179 (5Z)-3-cyclohexyl-5-[(4-methoxy-3-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

(5Z)-3-cyclohexyl-5-[(4-methoxy-3-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11594179
M. Wt: 330.4 g/mol
InChI Key: FYXVFFRVZLGNBL-PTNGSMBKSA-N
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Description

(5Z)-3-cyclohexyl-5-[(4-methoxy-3-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a methoxy-methylphenyl group, and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-cyclohexyl-5-[(4-methoxy-3-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting with the preparation of the core imidazolidinone structure. This can be achieved through the reaction of cyclohexylamine with a suitable carbonyl compound, followed by the introduction of the methoxy-methylphenyl group via a condensation reaction. The final step involves the incorporation of the sulfanylidene group under controlled conditions to ensure the desired (5Z) configuration.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process would likely include rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-cyclohexyl-5-[(4-methoxy-3-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions.

Scientific Research Applications

(5Z)-3-cyclohexyl-5-[(4-methoxy-3-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-3-cyclohexyl-5-[(4-methoxy-3-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.

    Acetylacetone: Another compound with a diketone structure, used in various chemical syntheses.

    Diketene: A reactive intermediate used in the production of acetoacetic acid derivatives.

Uniqueness

What sets (5Z)-3-cyclohexyl-5-[(4-methoxy-3-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one apart is its unique combination of functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[(4-methoxy-3-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C18H22N2O2S/c1-12-10-13(8-9-16(12)22-2)11-15-17(21)20(18(23)19-15)14-6-4-3-5-7-14/h8-11,14H,3-7H2,1-2H3,(H,19,23)/b15-11-

InChI Key

FYXVFFRVZLGNBL-PTNGSMBKSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)C3CCCCC3)OC

Canonical SMILES

CC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2)C3CCCCC3)OC

Origin of Product

United States

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